(r)-1-Boc-piperidine-3-carboxylic acid
Overview
Description
Piperidine-3-carboxylic acid is a type of piperidine, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms . The “Boc” in the name refers to a protective group used in organic synthesis, the tert-butyloxycarbonyl group. The “®” indicates that this compound is a specific enantiomer, or spatial arrangement of the molecule.
Molecular Structure Analysis
The molecular structure of a compound like this would include a piperidine ring, a carboxylic acid group, and a tert-butyloxycarbonyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. Piperidines are often involved in reactions such as substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Scientific Research Applications
Synthesis and Characterization
(R)-1-Boc-piperidine-3-carboxylic acid and its derivatives have been synthesized and characterized for their potential as building blocks in organic synthesis. Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids as starting materials. These compounds were characterized by NMR spectroscopy and HRMS, highlighting their utility as chiral and achiral building blocks in synthetic chemistry Matulevičiūtė et al., 2021.
Structural Studies
Bartoszak-Adamska et al. (2011) conducted structural, spectroscopic, and computational studies on the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid, revealing insights into the molecular interactions and hydrogen bonding patterns within these complexes. Such studies are crucial for understanding the stereochemical properties and potential applications of these compounds in pharmaceuticals Bartoszak-Adamska et al., 2011.
Biological Activity
Although the request was to exclude drug use and dosage information, it's worth noting that derivatives of (R)-1-Boc-piperidine-3-carboxylic acid have been explored for their biological activities. For instance, derivatives have been synthesized and evaluated for their potential as HIV-1 inhibitors, showcasing the broad applicability of this compound in the development of new therapeutic agents Dai Qiu-yun, 2011.
Catalysis and Synthetic Applications
Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, including (R)-1-Boc-piperidine-3-carboxylic acid derivatives, has been developed to access 3-arylpiperidines. This method highlights the compound's role in facilitating the synthesis of pharmaceutically relevant molecules through direct functionalization, demonstrating its significance in medicinal chemistry Anthony Millet & O. Baudoin, 2015.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXILIHONWRXHFA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349209 | |
Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
163438-09-3 | |
Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163438-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Boc-Nip-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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